Vinyl trifluoroacetate
Overview
Description
Vinyl trifluoroacetate is an organic compound with the molecular formula C4H3F3O2 . It is a colorless to light yellow liquid with a pungent odor. This compound is known for its high reactivity due to the presence of both a vinyl group and a trifluoroacetate group. It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Vinyl trifluoroacetate is a chemical compound with the formula C4H3F3O2 . It is primarily used in the field of polymer chemistry . The primary targets of this compound are the reactive sites in the polymer chains where it can participate in polymerization reactions .
Mode of Action
This compound interacts with its targets through a process known as polymerization . This involves the reaction of the vinyl group (CH=CH2) in this compound with the reactive sites in the polymer chains . The result is the formation of a new polymer chain with the trifluoroacetate group attached .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and modification of polymer chains . The trifluoroacetate group in the compound can influence the properties of the resulting polymer, such as its thermal stability and solubility .
Result of Action
The molecular effect of this compound’s action is the formation of a new polymer chain with altered properties . On a cellular level, if this compound were to enter the body, it could potentially interact with cellular components, leading to various effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl trifluoroacetate can be synthesized through the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of trifluoroacetic acid with vinyl alcohol. This process involves the use of acid catalysts and is carried out in large reactors to produce significant quantities of the compound. The reaction is followed by purification steps to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Vinyl trifluoroacetate undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which can be further hydrolyzed to produce poly(vinyl alcohol).
Substitution Reactions: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Polymerization: Benzoyl peroxide or ultraviolet radiation can be used as initiators for the polymerization of this compound.
Substitution Reactions: Nucleophiles such as amines or alcohols can react with the vinyl group under mild conditions.
Addition Reactions: Electrophiles such as halogens or acids can add to the vinyl group under controlled conditions.
Major Products Formed:
Poly(this compound): A polymer formed through the polymerization of this compound.
Poly(vinyl alcohol): Obtained by the hydrolysis of poly(this compound).
Scientific Research Applications
Vinyl trifluoroacetate is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique properties make it valuable in the development of new materials with specific characteristics.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability
Comparison with Similar Compounds
- Vinyl acetate
- Vinyl propionate
- Vinyl methacrylate
- Vinyl butyrate
Properties
IUPAC Name |
ethenyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRMWIREQJHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-85-0 | |
Record name | Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25748-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90195813 | |
Record name | Vinyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS] | |
Record name | Vinyl trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9548 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
433-28-3 | |
Record name | Ethenyl 2,2,2-trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7HFM535P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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